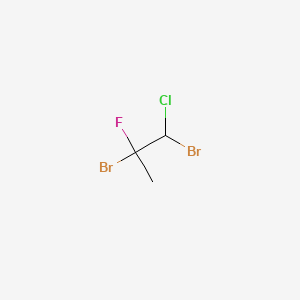

1-Chloro-1,2-dibromo-2-fluoropropane

Vue d'ensemble

Description

1-Chloro-1,2-dibromo-2-fluoropropane is an organohalogen compound with the molecular formula C3H4Br2ClF It is characterized by the presence of chlorine, bromine, and fluorine atoms attached to a propane backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Chloro-1,2-dibromo-2-fluoropropane can be synthesized through a multi-step process involving halogenation reactions. One common method involves the halogenation of 1,2-dibromo-2-fluoropropane with chlorine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1-Chloro-1,2-dibromo-2-fluoropropane undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine, bromine, and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The compound can be reduced to form simpler halogenated hydrocarbons.

Oxidation Reactions: Oxidation can lead to the formation of more complex compounds with additional functional groups.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. Reactions are typically carried out in polar solvents at moderate temperatures.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

Major Products Formed

Substitution: Products include various substituted derivatives depending on the nucleophile used.

Reduction: Products are typically less halogenated hydrocarbons.

Oxidation: Products include alcohols, ketones, or carboxylic acids, depending on the extent of oxidation.

Applications De Recherche Scientifique

Chemistry

- Organic Synthesis: This compound is primarily used as a reagent in organic synthesis to introduce halogen atoms into target molecules. Its unique structure allows for various substitution reactions that are crucial for creating complex organic compounds.

Biology

- Biological Interactions: Research has focused on the interactions of this compound with biological systems, particularly its effects on enzymes and cellular components. Studies indicate potential impacts on cellular processes due to its halogenated nature .

Medicine

- Drug Development: Investigations into the use of this compound in drug design have highlighted its potential as a precursor for halogenated pharmaceuticals. The unique properties imparted by the halogens can enhance the pharmacological profile of drug candidates .

Industry

- Specialty Chemicals Production: In industrial applications, this compound is utilized in the production of specialty chemicals that require specific physical and chemical properties. Its role in formulating materials with enhanced stability and reactivity is significant .

Toxicological Effects and Safety Considerations

Understanding the toxicological profile of this compound is essential for its safe handling and application:

| Toxicity Aspect | Description |

|---|---|

| Acute Toxicity | Exposure to high concentrations can lead to mild anesthetic effects and respiratory distress. |

| Chronic Exposure | Prolonged exposure may cause pulmonary edema and other respiratory issues due to irritation of lung tissues. |

| Mechanism of Action | The compound disrupts cellular processes by integrating into lipid membranes and inhibiting key metabolic enzymes. |

Study on Pulmonary Effects

A study conducted by the Department of Environmental Toxicology assessed the pulmonary effects of various halogenated compounds, including this compound. Findings indicated significant irritation of respiratory tissues at concentrations above 1000 ppm, leading to edema and inflammation in animal models.

Anesthetic Properties Investigation

Research published in the Journal of Physiology examined the anesthetic properties of halogenated compounds. While this compound demonstrated some anesthetic effects at high concentrations, it was found to be less effective compared to more potent agents.

Mécanisme D'action

The mechanism of action of 1-Chloro-1,2-dibromo-2-fluoropropane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can affect the structure and function of biological molecules, leading to various biochemical effects. The compound’s halogen atoms play a crucial role in its reactivity and binding affinity to target molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-Chloro-2,3-dibromopropane

- 1-Bromo-3-chloro-2-fluoropropane

- 2-Chloro-1,4-dibromo-1,1,2-trifluorobutane

Uniqueness

1-Chloro-1,2-dibromo-2-fluoropropane is unique due to its specific arrangement of halogen atoms, which imparts distinct chemical and physical properties. This unique structure makes it valuable for specific applications where other similar compounds may not be as effective.

Activité Biologique

1-Chloro-1,2-dibromo-2-fluoropropane, also known as Halon 1301, is a halogenated organic compound primarily used in fire suppression systems. Its unique chemical structure contributes to its biological activity, particularly its interaction with biological systems and potential toxicological effects.

Chemical Structure and Properties

- Chemical Formula : C3Br2ClF

- Molecular Weight : 201.84 g/mol

- CAS Number : 354-51-8

The compound's structure consists of a propane backbone with two bromine atoms, one chlorine atom, and one fluorine atom attached to it. This arrangement influences its reactivity and biological interactions.

Toxicological Effects

This compound exhibits various toxicological effects that are essential to understand for safe handling and usage:

- Acute Toxicity : Studies indicate that exposure to high concentrations can lead to symptoms such as nausea, dizziness, and respiratory distress. The compound acts as a mild anesthetic at elevated levels but is not considered an effective anesthetic in clinical settings due to low potency .

- Chronic Exposure : Prolonged exposure can result in pulmonary edema and other respiratory issues due to local irritation of lung tissues . The compound's halogenated nature suggests potential for bioaccumulation and long-term environmental persistence.

The biological activity of this compound is primarily attributed to its ability to disrupt cellular processes:

- Cell Membrane Interaction : Halogenated compounds often integrate into lipid membranes, altering membrane fluidity and permeability. This can lead to cell lysis or dysfunction in cellular signaling pathways.

- Enzyme Inhibition : There is evidence that halogenated compounds can inhibit key enzymes involved in metabolic pathways, potentially leading to toxic accumulation of substrates or intermediates .

Study on Pulmonary Effects

A study conducted by the Department of Environmental Toxicology assessed the pulmonary effects of various halogenated compounds, including this compound. The findings indicated significant irritation of respiratory tissues at concentrations above 1000 ppm, leading to edema and inflammation in animal models .

Anesthetic Properties Investigation

Research published in the Journal of Physiology examined the anesthetic properties of various chlorofluorocarbons. While this compound demonstrated some anesthetic effects at high concentrations, it was overshadowed by more potent agents. The study concluded that its use as an anesthetic is impractical due to its low efficacy compared to other available agents .

Data Summary

| Property | Value |

|---|---|

| Acute Toxicity | Mild anesthetic effects |

| Chronic Exposure Effects | Pulmonary edema |

| Mechanism of Action | Membrane disruption |

| CAS Number | 354-51-8 |

Propriétés

IUPAC Name |

1,2-dibromo-1-chloro-2-fluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Br2ClF/c1-3(5,7)2(4)6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKNWEJIMRYZJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(Cl)Br)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Br2ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801289542 | |

| Record name | 1,2-Dibromo-1-chloro-2-fluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801289542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885276-04-0 | |

| Record name | 1,2-Dibromo-1-chloro-2-fluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885276-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromo-1-chloro-2-fluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801289542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.